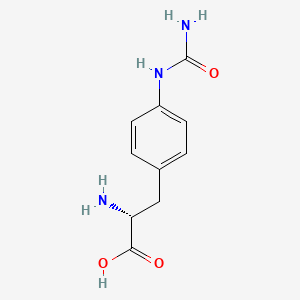
2-(4-乙基苯基)-2-甲基丙烷-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety
科学研究应用
2-(4-Ethylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its interaction with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for the synthesis of drugs with analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Another approach involves the reduction of 2-(4-ethylphenyl)-2-methylpropan-1-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. This method provides a high yield of the desired amine.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Ethylphenyl)-2-methylpropan-1-amine may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation of the corresponding nitrile or imine intermediates can be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
2-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
作用机制
The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)-2-methylpropan-1-amine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
2-(4-Ethylphenyl)-2-ethylpropan-1-amine: Similar structure but with an additional ethyl group on the propan-1-amine moiety.
2-(4-Chlorophenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2-methylpropan-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.
属性
IUPAC Name |
2-(4-ethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8H,4,9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQTNAGWIWKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
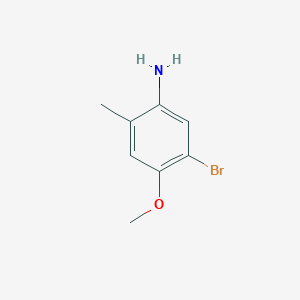
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)


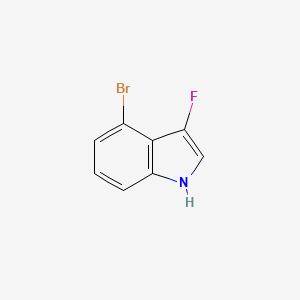
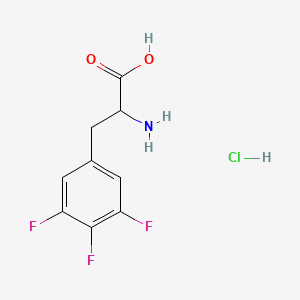
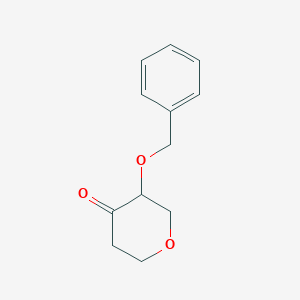

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
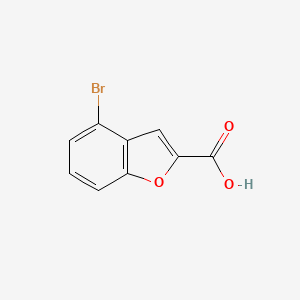
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
